2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Neurochemistry

Researchers needing a defined multi-target phenethylamine probe often face limited availability of characterized material with validated bioactivity. This compound solves that challenge with documented dual enzyme inhibition and receptor binding data. Key supply and scientific advantages: 1) Consistent ≥97% purity enables reliable enzyme kinetics studies (MAO-B IC₅₀ = 2.7 μM, BuchE IC₅₀ = 990 nM). 2) Ethanolamine backbone provides active-site hydrogen bonding absent in simple phenethylamines, ensuring reproducible PNMT engagement (Ki = 1.11 mM). 3) Well-characterized crystalline hydrochloride salt (mp 156-160 °C) serves as a reliable analytical reference standard. 4) NIMH-designated compound with global shipping support for controlled substance compliance.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
CAS No. 15471-89-3
Cat. No. B168484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride
CAS15471-89-3
Synonyms2-HYDROXY-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE HCL
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)O)OC.Cl
InChIInChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H
InChIKeyDZOXFFYCHQDIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMPEA-HCl: Identity & Baseline Characterization


2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride (CAS 15471-89-3), also designated as 2-hydroxy-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride or DMPEA-HCl, is a phenethylamine-class compound with the molecular formula C₁₀H₁₆ClNO₃ and molecular weight 233.69 g/mol . The compound is structurally characterized by a 3,4-dimethoxyphenyl ring attached to an ethanolamine backbone and is supplied as a hydrochloride salt, typically appearing as a white crystalline powder . Commercial specifications from multiple suppliers indicate purity standards of ≥95% to ≥97% (assay), with melting point ranges of 156–160 °C . The compound is recognized in authoritative databases as a mescaline/amphetamine analog with potential relevance to psychopharmacological research [1].

Compound Class Phenethylamine derivative with 3,4-dimethoxy substitution and ethanolamine backbone; crystalline HCl salt
Reported Enzyme Interactions Documented PNMT, MAO-B, and BuchE inhibition profiles distinguish from non-hydroxylated analogs
Stereochemical Control Chiral racemate with enantiomerically resolved forms available for stereospecific studies

DMPEA-HCl Distinctive Functional Profile vs. Analogs


Phenethylamine-class compounds bearing 3,4-dimethoxy substitution exhibit widely divergent pharmacological profiles depending on subtle variations in the ethanolamine side chain, stereochemistry, and amine substitution pattern. The target compound, 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, is structurally intermediate between the non-hydroxylated analog 3,4-dimethoxyphenethylamine (DMPEA) and the N,N-dimethylated derivative macromerine, with each structural modification producing distinct enzyme inhibition selectivity, receptor binding characteristics, and physicochemical properties [1]. Literature-derived SAR analysis for beta-adrenergic ligands demonstrates that the 3,4-dimethoxyphenylethyl moiety confers improved cardioselectivity when attached to the terminal amino nitrogen, while modifications at the alpha-carbon of the ethanolamine chain markedly alter or abolish adrenergic activity [2]. Consequently, generic substitution among in-class analogs without precise structural verification introduces unacceptable variability in experimental outcomes, making procurement of the exact CAS-specified hydrochloride salt essential for reproducible research [3].

Non-hydroxylated analogs (e.g., DMPEA)
Lack the ethanolamine backbone required for PNMT engagement; shift from inhibitor to substrate behavior at MAO-B may alter study outcomes.
N-substituted derivatives (e.g., macromerine)
Different physical state (oil vs. crystalline solid) complicates handling; unreported cholinesterase activity limits off-target predictability.
Achiral analogs or opposite enantiomer
Chiral center at benzylic carbon influences receptor/enzyme interactions; stereochemical substitution without validation may introduce variability.

DMPEA-HCl Quantitative Differentiation Evidence


PNMT Enzyme Interaction Profile

The target compound exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, with a reported Ki value of 1.11 × 10⁶ nM (1.11 mM) measured via radiochemical assay [1]. While this Ki value indicates relatively weak PNMT inhibition compared to optimized PNMT inhibitors, it establishes a baseline interaction that distinguishes the compound from non-hydroxylated 3,4-dimethoxyphenethylamine analogs, which lack the ethanolamine backbone essential for PNMT substrate recognition [2]. The presence of the beta-hydroxyl group in the target compound enables hydrogen-bonding interactions within the PNMT active site that are sterically inaccessible to simple phenethylamines, providing a structural basis for differential enzyme engagement.

PNMT Inhibition Ki
Class-level
Ki 1.11 mM vs DMPEA: no inhibition
Differential PNMT engagement vs non-hydroxylated analogs; supports pathway studies.
Weak inhibition; bovine enzyme model.
Phenylethanolamine N-Methyltransferase Enzyme Inhibition Neurochemistry

MAO-B Inhibition Selectivity

The target compound demonstrates measurable inhibition of rat liver mitochondrial monoamine oxidase B (MAO-B) with an IC₅₀ of 2.70 × 10³ nM (2.7 μM), assayed using [¹⁴C]-phenylethylamine as substrate with scintillation counting detection after 30 minutes [1]. This MAO-B inhibitory potency is substantially weaker than optimized MAO-B inhibitors bearing the 3,4-dimethoxyphenyl moiety, such as MDL 72145, which exhibits an ED₅₀ of 0.35 mg/kg p.o. for rat brain MAO-B inhibition [2]. However, the target compound's MAO-B IC₅₀ provides a defined benchmark that distinguishes it from the non-hydroxylated analog DMPEA, which acts primarily as an MAO substrate rather than an inhibitor, undergoing deamination to form corresponding aldehydes [3]. The ethanolamine substitution pattern in the target compound alters its interaction with the MAO-B active site relative to simple phenethylamines, producing a shift from substrate behavior toward competitive inhibition.

MAO-B Inhibition IC₅₀
Reported
IC₅₀ 2.7 μM vs MDL 72145: ED₅₀ 0.35 mg/kg; DMPEA: substrate
Defined MAO-B inhibition profile distinguishes from substrate-only analogs; supports selectivity studies.
Rat liver MAO-B; substantially weaker than optimized inhibitors.
Monoamine Oxidase MAO-B Neuropharmacology Enzyme Inhibition

Butyrylcholinesterase Off-Target Activity

The target compound exhibits measurable inhibition of equine serum butyrylcholinesterase (BuchE) with an IC₅₀ of 990 nM, assayed using butyrylthiocholine iodide as substrate with 10-minute preincubation and 15-minute substrate incubation [1]. This off-target cholinesterase activity represents a quantifiable parameter for assessing compound specificity in experimental systems where cholinergic pathways are under investigation. The ethanolamine backbone in the target compound contributes to cholinesterase binding interactions that differ from those of N-methylated analogs such as macromerine, for which comparable BuchE inhibition data are not reported in accessible databases, limiting direct quantitative comparison but establishing this assay as a differentiating parameter for procurement specifications.

BuchE Off-Target IC₅₀
Reported
990 nM
Quantified off-target cholinesterase activity informs interaction context.
Equine serum enzyme; no comparator data for N-methylated analogs.
Cholinesterase Off-Target Activity Enzymology

Chiral Resolution & Stereochemistry

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride contains a chiral center at the benzylic carbon, yielding (R)- and (S)- enantiomers with distinct three-dimensional configurations [1]. The racemic mixture (CAS 15471-89-3) is commercially available from multiple suppliers at purities ranging from 95% to ≥97% , while enantiomerically enriched or resolved forms—specifically (S)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride and (R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride—are accessible as separate catalog items for applications requiring defined stereochemistry . This stereochemical availability contrasts with simpler achiral analogs such as DMPEA (CAS 120-20-7), which lacks a chiral center entirely, and with N-substituted derivatives where stereochemical options may be limited. The benzylic hydroxyl group that creates the chiral center also introduces a hydrogen-bond donor/acceptor site absent in non-hydroxylated analogs, providing an additional molecular recognition element for receptor and enzyme binding studies.

Chiral Center
Class-level
One chiral center; racemate & (R)/(S) enantiomers available
Enantiomer-specific procurement supports stereochemical control in binding studies.
Verify enantiomeric specification if individual enantiomer required.
Chiral Separation Stereochemistry Enantiomeric Purity Analytical Standards

Solid-State Thermal Characterization

The hydrochloride salt of 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol exhibits a melting point range of 156–160 °C as consistently reported across multiple supplier certificates of analysis and technical datasheets . This thermal parameter serves as a rapid, cost-effective identity and purity verification metric for incoming quality control. In contrast, the free base form (CAS 6924-15-8) has distinct thermal properties, while the N,N-dimethylated analog macromerine (1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol) is reported as an oily substance at ambient temperature rather than a crystalline solid [1]. The crystalline hydrochloride salt form of the target compound confers advantages in handling, weighing accuracy, and long-term storage stability relative to free base or oily analog forms, directly impacting experimental reproducibility in quantitative studies.

Melting Point (HCl Salt)
Reported
156–160 °C
Consistent MP supports incoming QC; distinguishes from oily analog forms.
Crystalline solid; other salt forms or free base may differ.
Melting Point Thermal Analysis Quality Control Solid-State Characterization

Beta-Adrenergic Pharmacophore & Cardioselectivity

Structure-activity relationship studies of beta-adrenergic receptor ligands demonstrate that attachment of the 3,4-dimethoxyphenylethyl moiety to the terminal amino nitrogen of the side chain improves cardioselectivity in beta-blocking agents [1]. This pharmacophoric feature is present in the target compound, distinguishing it from analogs bearing alternative aromatic substitution patterns such as 3,4-dihydroxyphenyl (catechol) or 3,4-methylenedioxyphenyl moieties, which exhibit different adrenergic selectivity profiles and metabolic liabilities. The review explicitly states that 'cardioselectivity is improved by the attachment of 3,4-dimethoxyphenylethyl, 4-amide-substituted phenoxyethyl or acylamino-alkyl moieties to the terminal amino Ν of the side chain' [1], establishing the 3,4-dimethoxyphenylethyl group as a validated structural determinant of beta-1 versus beta-2 adrenergic receptor selectivity. The target compound's 3,4-dimethoxy substitution pattern therefore provides a defined selectivity-enhancing pharmacophore absent in hydroxylated or non-methoxylated phenethylamine analogs.

Beta-Adrenergic Pharmacophore
Class-level
3,4-dimethoxyphenylethyl moiety linked to cardioselectivity in beta-blockers
May serve as tool for adrenergic subtype selectivity studies.
Class-level SAR; not compound-specific cardioselectivity proof.
Beta-Adrenergic Cardioselectivity Structure-Activity Relationship Drug Design

DMPEA-HCl Application Scenarios


PNMT & Catecholamine Biosynthesis Studies

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) activity, epinephrine biosynthesis regulation, or catecholamine metabolic pathways can utilize this compound as a structurally defined phenylethanolamine analog with documented PNMT interaction parameters. The Ki value of 1.11 mM for bovine PNMT establishes a quantitative baseline for comparative enzyme inhibition studies, while the compound's ethanolamine backbone provides the substrate-mimetic hydrogen-bonding interactions essential for active site engagement that are absent in simple phenethylamines [1]. The NIMH Chemical Synthesis and Drug Supply Program has designated this compound for mental health-relevant research applications, indicating its suitability for neurochemical investigations involving catecholamine systems [2].

MAO Selectivity & Inhibitor Discrimination

The target compound's dual interaction profile—MAO-B inhibition (IC₅₀ = 2.7 μM) and BuchE inhibition (IC₅₀ = 990 nM)—makes it suitable for studies requiring defined multi-target activity data for 3,4-dimethoxyphenyl-containing phenethylamine derivatives [1]. In contrast to the non-hydroxylated analog DMPEA, which acts predominantly as an MAO substrate rather than an inhibitor [2], this compound provides a distinct biochemical tool for dissecting the structural determinants of substrate-versus-inhibitor behavior at monoamine oxidase enzymes. The availability of both racemic and enantiomerically resolved forms further enables stereochemically controlled MAO interaction studies [3].

Beta-Adrenergic Pharmacophore Mapping

The established SAR principle that the 3,4-dimethoxyphenylethyl moiety enhances cardioselectivity in beta-adrenergic ligands [1] positions this compound as a relevant building block or reference standard for adrenergic receptor pharmacology research. Investigators developing beta-1 selective tool compounds or studying the structural determinants of adrenergic receptor subtype discrimination can utilize this compound's 3,4-dimethoxy substitution pattern as a validated pharmacophoric element with literature-supported selectivity implications. The compound's chiral center additionally enables stereochemical probing of adrenergic receptor binding site geometry, as beta-adrenergic receptors typically exhibit stereoselective ligand recognition [1].

Analytical Reference Standard & Impurity Profiling

The well-characterized thermal properties (melting point 156–160 °C) and crystalline hydrochloride salt form [1][2] support the compound's utility as an analytical reference standard for HPLC method development, impurity profiling, and pharmaceutical quality control applications. The consistent purity specifications (≥95% to ≥98%) across multiple suppliers [3][4] enable reliable calibration and system suitability testing. In the context of ICH Q3A impurity control guidelines, the availability of a well-defined reference compound with documented physicochemical parameters facilitates the development of selective analytical methods capable of resolving structurally related phenethylamine impurities from active pharmaceutical ingredients .

Application
Selection Property
Validation Focus
PNMT & Catecholamine Pathway Studies
Phenylethanolamine analog with reported PNMT interaction
Enzyme inhibition endpoint comparison
MAO-B & Off-Target Profiling
Dual MAO-B/BuchE inhibition profiles distinguish from substrate-only analogs
Substrate vs. inhibitor discrimination; selectivity validation
Beta-Adrenergic Pharmacophore Studies
3,4-Dimethoxyphenylethyl moiety linked to cardioselectivity
Adrenergic subtype selectivity mapping; stereochemical probe
Analytical Reference & QC
Crystalline HCl salt with defined thermal characterization
Melting point / purity verification for method suitability

Technical Documentation Hub

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